molecular formula C15H16O2 B1210630 Bis(benzyloxy)methane CAS No. 2749-70-4

Bis(benzyloxy)methane

Cat. No. B1210630
CAS RN: 2749-70-4
M. Wt: 228.29 g/mol
InChI Key: JCTHGPXQXLMSDK-UHFFFAOYSA-N
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Description

Bis(benzyloxy)methane, also known as preventol-D2, belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene . Bis(benzyloxy)methane is an extremely weak basic (essentially neutral) compound .


Synthesis Analysis

The synthesis of Bis(benzyloxy)methane and its derivatives has been explored in various studies . One approach involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .


Molecular Structure Analysis

Bis(benzyloxy)methane has a molecular formula of C15H16O2 . Its InChI is InChI=1S/C15H16O2/c1-3-7-14(8-4-1)11-16-13-17-12-15-9-5-2-6-10-15/h1-10H,11-13H2 and its SMILES structure is C1=CC=C(C=C1)COCOCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

Bis(benzyloxy)methane has a net charge of 0, an average mass of 228.287, and a mono-isotopic mass of 228.11503 .

Scientific Research Applications

Catalytic Reduction Applications

  • Catalytic Reduction of Nitrobenzene to Aniline: Bis(benzyloxy)methane derivatives, specifically bis(2-benzoxazolyl)methane (HBBOM), have been utilized in the catalytic reduction of nitrobenzene to aniline. The study highlights the effectiveness of bis(azaheteroaryl)methane type ligands in this process, with notable improvement in conversions and selectivities when using dimethylated derivatives (Ragaini et al., 1995).

Synthesis and Antimicrobial Activities

  • Synthesis of Bis(Indolyl)Methanes: Bis(benzyloxy)methane has been used in synthesizing bis(indolyl)methanes, employing benzylsulfamic acid as a catalyst. These synthesized compounds were evaluated for their antimicrobial activities, indicating potential applications in the pharmaceutical field (Soltani et al., 2020).

Methane Activation and Functionalization

  • Methane Activation for Synthesis: Innovative methods for the synthesis of bis(indolyl)methanes have been developed using oxidative coupling of benzylamines and indoles in the presence of iron catalysts, showcasing the versatility and cost-effectiveness of this approach (Gopalaiah et al., 2015).

Polymerization and Material Science

  • Thermal Polymerization of Benzoxazine Monomers: Bis(benzyloxy)methane derivatives have been employed in synthesizing different benzoxazine monomers, which were characterized and studied for their thermal polymerization. This research contributes to material science, especially in understanding the polymerization process and properties of resulting resins (Gârea et al., 2007).

Luminescence Sensing and Environmental Applications

  • Metal-Organic Frameworks and Sensing: Thiophene-based metal-organic frameworks involving bis(benzyloxy)methane derivatives exhibit luminescent sensory capabilities. These frameworks can detect environmental contaminants like Hg(II) and Cu(II), indicating potential use in environmental monitoring and contamination detection (Zhao et al., 2017).

Biomimetic Hydroxylation Catalysis

  • Biomimetic Hydroxylation in Phenols: Bis(pyrazolyl)methane ligands, derived from bis(benzyloxy)methane, have shown remarkable activity in biomimetic hydroxylation catalysis. This application is significant in biochemical research, particularly in understanding enzyme activities and designing model systems for enzymatic reactions (Wilfer et al., 2015).

Future Directions

The future directions for research on Bis(benzyloxy)methane could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its classification as a benzene and substituted derivative, it may also be of interest to investigate its potential biological activities .

properties

IUPAC Name

phenylmethoxymethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-3-7-14(8-4-1)11-16-13-17-12-15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTHGPXQXLMSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181905
Record name Preventol D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(benzyloxy)methane

CAS RN

2749-70-4
Record name Preventol D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Preventol D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde dibenzyl acetal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
É Morin, SK Collins - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 2749‐70‐4 ] C 15 H 16 O 2 (MW: 228.286) InChI = InChI=1S/C15H16O2/c1‐3‐7‐14(8‐4‐1)11‐16‐13‐17‐12‐15‐9‐5‐2‐6‐10‐15/h1‐10H,11‐13H2 InChIKey = JCTHGPXQXLMSDK‐…
Number of citations: 0 onlinelibrary.wiley.com
M Subaramanian, A Bera, BLV Prasad… - Journal of Chemical …, 2017 - Springer
A simple and efficient method for the preparation of dialkoxymethane ethers (oxymethylene ethers) from alcohols and paraformaldehyde in the presence of commercially available nickel…
Number of citations: 1 link.springer.com
AC De Groot, MA Flyvholm, G Lensen… - Contact …, 2009 - Wiley Online Library
This is one of series of review articles on formaldehyde and formaldehyde‐releasers (others: formaldehyde in cosmetics, in clothes and in metalworking fluids and miscellaneous). Thirty…
Number of citations: 211 onlinelibrary.wiley.com
TK Jones, SE Denmark - The Journal of Organic Chemistry, 1985 - ACS Publications
A general procedure for the preparation of 7-substituted or ß'-unsaturated cycloalkenals is described. Starting from 2-cycloalkenones substituents may be introduced as nucleophiles by …
Number of citations: 50 pubs.acs.org
A De Groot, J Geier, MA Flyvholm, G Lensen… - Contact …, 2010 - Wiley Online Library
We have reviewed formaldehyde‐releasers used in metalworking fluids (MWFs) in this and a previous part of a two‐part article. These biocides do not appear to be frequent or important …
Number of citations: 25 onlinelibrary.wiley.com
B Miao, M Xue, S Ji, Z Wang… - The Journal of Organic …, 2022 - ACS Publications
Herein, we report a new approach to methylenation of alcohols using N-methyl amide as a sustainable methylene reagent; the N-methyl delivers the methylene group. This new reagent …
Number of citations: 3 pubs.acs.org
IM Ether - uwe-repository.worktribe.com
C7H10O[408] 931-57-7 1-methoxycyclohexene C7H12O[126] 4747-07-3 1-methoxyhexane C7H16O[176] 100-66-3 Methoxybenzene/anisole C7H8O[250][111] 100-84-5 1-methoxy-3-…
Number of citations: 2 uwe-repository.worktribe.com
CN Zimmerman - 1992 - search.proquest.com
A new synthesis of methyl 1, 3-butadiene-2-carboxylate from 3-carbomethoxy-3, 4-pentadienal was discovered. The reaction appears to proceed via a thermally-allowed six-electron …
Number of citations: 0 search.proquest.com

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